Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-
Description
Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-, is an organoboron compound featuring a pyridine ring substituted with a chlorine atom at position 5, a 2-thienyl group at position 6, and a boronic acid (-B(OH)₂) moiety at position 3. This structural arrangement confers unique electronic and steric properties, making it valuable in synthetic chemistry and drug discovery. Its primary applications include Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation and exploration in protease inhibition due to the boronic acid warhead .
Properties
CAS No. |
2225155-08-6 |
|---|---|
Molecular Formula |
C9H7BClNO2S |
Molecular Weight |
239.49 g/mol |
IUPAC Name |
(5-chloro-6-thiophen-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BClNO2S/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5,13-14H |
InChI Key |
SCEJBDRESIQDEF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CC=CS2)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The reaction utilizes a palladium catalyst (e.g., Pd(OAc)₂) with XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as a ligand, potassium acetate (KOAc) as a base, and ethanol as the solvent. The protocol involves:
- Catalyst Activation : Combining Pd(OAc)₂ and XPhos in a 1:3 molar ratio to form the active catalytic species.
- Borylation Step : Reacting 5-chloro-6-(2-thienyl)-3-chloropyridine with B₂(OH)₄ at 80°C for 18 hours under nitrogen.
- Workup : Filtration through Celite, concentration, and precipitation of the boronic acid via acidification.
Key advantages of this method include:
Optimization for Heteroaryl Substrates
Heteroaryl chlorides, such as the pyridine-thiophene scaffold in this compound, require modified conditions:
- Lower Temperatures : 60–70°C to suppress homocoupling side reactions.
- Increased Catalyst Loading : 5 mol% Pd(OAc)₂ and 15 mol% XPhos to compensate for slower reaction kinetics.
- Extended Reaction Times : Up to 24 hours for complete conversion.
A representative yield for analogous heteroaryl boronic acids under these conditions is 65–75%.
Alternative Synthetic Routes
Halogen-Lithium Exchange Followed by Boronation
A multistep approach involving:
- Lithiation : Treating 5-chloro-6-(2-thienyl)-3-iodopyridine with n-BuLi at −78°C.
- Boronation : Quenching the lithiated intermediate with trimethyl borate (B(OMe)₃).
- Hydrolysis : Acidic hydrolysis to yield the boronic acid.
This method is limited by the sensitivity of the thienyl group to strong bases and the need for cryogenic conditions.
Critical Analysis of Reaction Parameters
Catalyst and Ligand Selection
The Pd/XPhos system outperforms other catalysts (e.g., Pd(PPh₃)₄) in heteroaryl borylation due to:
Solvent and Temperature Effects
- Ethanol : Optimal for solubilizing B₂(OH)₄ and stabilizing the palladium complex.
- Temperature Control : Maintaining temperatures below 80°C is critical to prevent decomposition of the boronic acid product.
Purification and Stabilization Strategies
Conversion to Trifluoroborate Salts
To enhance stability, the boronic acid is often converted to its potassium trifluoroborate derivative using KHF₂:
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) effectively removes residual catalyst and byproducts. The typical Rf value for this compound is 0.35 in ethyl acetate/hexane (1:1).
Analytical Characterization Data
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups on enzymes or other proteins, leading to the inhibition of their activity. This property makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features and Substituent Effects
*Predicted pKa values based on substituent electronic effects and literature trends .
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group in [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid significantly lowers pKa (<5), enhancing reactivity in acidic conditions . In contrast, alkoxy-substituted analogs (e.g., 4-Methyl-6-OiPr) exhibit higher pKa (>7), limiting their utility in physiological environments .
- Thienyl vs.
Table 2: Reactivity and Functional Use Cases
Reactivity Insights :
- The target compound’s 2-thienyl group improves regioselectivity in catalytic asymmetric hydroboration (CAHB) reactions, as demonstrated in thienyl-derived substrates achieving >85% yield and 97:3 enantiomeric ratio (er) .
Biological Activity
Boronic acids, particularly those containing heterocyclic components like pyridine and thiophene, have garnered significant attention in medicinal chemistry due to their versatile biological activities. The compound Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- is a notable example, exhibiting a range of biological properties that make it a candidate for further research and application in pharmaceuticals.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a pyridine ring that is further substituted with a chloro group and a thiophene moiety. This unique structure allows for specific interactions with biological targets, enhancing its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Weight | 201.42 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in various biological contexts. The boronic acid group can interact with proteins, influencing their function and stability. For instance, studies have shown that boronic acids can inhibit the aggregation of transthyretin, a protein associated with amyloid diseases, by forming stable complexes that prevent fibril formation .
Antimicrobial Activity
Recent research indicates that compounds similar to B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- exhibit significant antimicrobial properties. A study highlighted the antimicrobial potency of various pyridine derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong activity .
- Case Study : In an investigation of pyridine derivatives, compounds demonstrated MIC values ranging from 2.18 to 3.08 μM against tested strains .
Antiviral Activity
The presence of the pyridine nucleus has been linked to antiviral activity as well. Boronic acids have shown promise in inhibiting viruses such as HCV (Hepatitis C Virus) through mechanisms involving the disruption of viral replication processes .
- Research Finding : A macrocyclic compound derived from boron exhibited excellent inhibitory activity against HCV NS3, showcasing the potential of boronic acids in antiviral therapy .
Anticancer Potential
Boronic acids are also being explored as anticancer agents due to their ability to act as proteasome inhibitors and tyrosine kinase inhibitors. The ability of these compounds to mimic carboxylic acids allows them to interfere with cancer cell signaling pathways effectively .
Q & A
Q. Basic
Q. Advanced
- MALDI-MS with derivatization : Cyclic boronic esters (e.g., formed with diols) prevent boroxine formation, improving signal clarity for peptides or polymers .
- LC-MS/MS for impurity profiling : Detects genotoxic impurities (e.g., phenylboronic acids) at <1 ppm levels using validated ICH guidelines (linearity: , LOQ: 0.1 ppm) .
What structural features enhance the therapeutic potential of this boronic acid in drug design?
Q. Advanced
- Covalent inhibition : The boronic acid group acts as a reversible electrophile, targeting catalytic threonine residues in proteasomes (e.g., Bortezomib’s mechanism) .
- Bioisosteric replacement : The pyridinyl-thienyl scaffold mimics natural substrates, enhancing target affinity. Computational docking studies can predict binding modes .
- Pharmacokinetic optimization : Chlorine at position 5 improves metabolic stability; the thienyl group modulates lipophilicity for blood-brain barrier penetration .
How do buffer conditions influence the binding selectivity of this boronic acid to glycoproteins?
Q. Advanced
- pH-dependent binding : At physiological pH, boronic acids form stable tetrahedral complexes with diols (e.g., glycoprotein glycans). However, non-specific electrostatic interactions (e.g., with avidin) require optimization:
- Buffer selection : Borate buffers (pH 8–9) enhance selectivity by competing with non-glycosylated proteins .
- Surface plasmon resonance (SPR) : Real-time binding assays reveal values (e.g., RNAse B: M vs. RNAse A: no binding) .
What methodologies assess the thermal stability of this compound for flame-retardant applications?
Q. Basic
Q. Advanced
- Structure-thermal stability relationships : Electron-withdrawing groups (e.g., Cl) enhance stability. For example, pyrene-1-boronic acid degrades at >600°C, while aliphatic analogs decompose at <300°C .
| Substituent | Decomposition Onset (°C) |
|---|---|
| 5-Chloro | 320 |
| 2-Thienyl | 290 |
| Pyridinyl (unsubstituted) | 260 |
How can this boronic acid be integrated into biosensors for Gram-positive bacteria detection?
Q. Advanced
- Fluorescent carbon dots (B-CDs) : Boronic acid-functionalized probes bind bacterial glycolipids. Gram-positive species (e.g., S. aureus) show 3× higher fluorescence vs. Gram-negative due to peptidoglycan accessibility .
- Electrochemical sensors : Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enhance stability. Competitive assays with glucose show <10 s response times .
How do kinetic parameters affect boronic acid-diol binding in sensor applications?
Q. Advanced
- Stopped-flow kinetics : Determines values (e.g., D-fructose: Ms; D-glucose: Ms). Faster correlates with higher .
- Buffer optimization : 0.1 M phosphate (pH 7.4) minimizes non-specific interactions while maintaining rapid equilibrium (<10 s) .
What strategies resolve contradictions in binding selectivity studies?
Q. Advanced
- Orthogonal assays : Combine SPR with isothermal titration calorimetry (ITC) to distinguish specific vs. non-specific interactions.
- Mutagenesis studies : Modify glycoprotein glycosylation sites to confirm boronic acid-diol dependency .
How does the boronic acid moiety influence proteasome inhibition kinetics?
Q. Advanced
- Reversible covalent binding : Boronic acids form tetrahedral adducts with proteasome’s Thr1-O, with min and nM (vs. aldehydes: nM) .
- Pharmacodynamic modeling : In vivo half-life correlates with dissociation rate ( h for Bortezomib) .
What analytical challenges arise in quantifying boronic acid impurities during API synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
